Benzimidazoles are a class of heterocyclic compounds with a core structure that consists of fused benzene and imidazole rings. These compounds have attracted significant attention due to their diverse range of biological activities and applications in various fields, including medicine, agriculture, and materials science. The compound 1-Methyl-2-benzimidazolinone, a derivative of benzimidazole, has been studied for its potential uses in different domains, leveraging its unique chemical properties.
Benzimidazole derivatives have been extensively studied for their potential in treating a variety of medical conditions. Their roles as anti-HIV agents1, anti-Helicobacter pylori agents2, inhibitors of gastric acid secretion3, antihistaminic agents5, DNA topoisomerase I inhibitors7, and NMDA receptor antagonists9 highlight their versatility in the pharmaceutical industry.
The fungicidal and anthelminthic properties of benzimidazoles8 make them valuable in agriculture for protecting crops and in veterinary medicine for treating parasitic infections.
The corrosion inhibition properties of benzimidazole derivatives4 suggest their use in material science, particularly in the protection of metals from corrosive environments.
Benzimidazoles serve as important research tools in cell biology and molecular genetics, aiding in the study of microtubule function and the action mechanisms of various biological processes6 8.
1-Methyl-2-benzimidazolinone is synthesized from o-phenylenediamine, which is a common precursor in the production of benzimidazole derivatives. The classification of this compound falls under heterocyclic compounds due to its ring structure that contains both nitrogen and carbon atoms. It is also categorized as an organic compound, making it relevant in organic synthesis and pharmaceutical applications .
1-Methyl-2-benzimidazolinone can be synthesized through several methods:
The molecular structure of 1-Methyl-2-benzimidazolinone consists of a fused benzene and imidazole ring, characterized by:
The structural configuration allows for potential interactions with biological targets, particularly in medicinal chemistry applications. X-ray crystallography can be employed to elucidate its three-dimensional arrangement, providing insights into its reactivity patterns .
1-Methyl-2-benzimidazolinone participates in several notable chemical reactions:
The primary mechanism of action for 1-Methyl-2-benzimidazolinone involves its interaction with Enhancer of Zeste Homolog 2 (EZH2), a key regulator in epigenetic processes:
The applications of 1-Methyl-2-benzimidazolinone span multiple scientific fields:
1-Methyl-2-benzimidazolinone (IUPAC name: 1-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a bicyclic heterocyclic compound characterized by a benzene ring fused to a 2-imidazolone moiety, with a methyl group substituting the nitrogen at position 1. The molecular formula is C₈H₈N₂O, with a molecular weight of 148.16 g/mol. Its planar structure allows for π-π stacking interactions, while the lactam group (–N–C=O) enables hydrogen bonding as both a donor (N–H) and acceptor (C=O). Tautomerism is restricted due to N1-methylation, enhancing stability [8] [3].
Table 1: Nomenclature and Structural Descriptors
Property | Value/Description |
---|---|
Systematic IUPAC Name | 1-methyl-1,3-dihydro-2H-benzimidazol-2-one |
Molecular Formula | C₈H₈N₂O |
Canonical SMILES | CN1C2=CC=CC=C2NC1=O |
Hydrogen Bond Donors | 1 (N-H group) |
Hydrogen Bond Acceptors | 2 (Carbonyl oxygen and imine nitrogen) |
Aromatic System | Benzimidazolone ring (10 π-electron system) |
The synthesis of benzimidazolone derivatives originated in the late 19th century through condensation of o-phenylenediamines (OPDs) with carbonyl sources. Classical routes employed formic acid or trimethyl orthoformate under reflux conditions [8]. Modern synthetic approaches to 1-methyl-2-benzimidazolinone involve:
Table 2: Key Synthetic Methods for 1-Methyl-2-benzimidazolinone
Method | Reagents/Conditions | Yield (%) | Advantages |
---|---|---|---|
Classical Condensation | Formic acid, reflux, 4–6 h | 60–70 | Simple setup |
CDI-Mediated Cyclization | CDI, DMF, 80°C, 2 h | 85–95 | High regioselectivity |
Catalytic Hydrogenation-Cyclization | Pd/C, H₂, then CDI | 75–90 | Tolerates nitro/amino substituents |
This scaffold serves as a privileged pharmacophore in medicinal chemistry due to:
EZH2 Inhibition for Lymphoma Therapy
In pyridone-benzamide derivatives, 1-methyl-2-benzimidazolinone acts as a critical recognition motif for the EZH2 SET domain. Compound N40 (bearing this moiety) inhibits EZH2 wild-type (IC₅₀ = 0.32 nM) and Y641 mutants (IC₅₀ = 0.41–0.85 nM), outperforming clinical candidate tazemetostat (IC₅₀ = 1.20 nM). The scaffold enhances H-bonding with Asp669 and Tyr111 residues, validated in DLBCL xenograft models [2].
Table 3: Biological Activities of 1-Methyl-2-benzimidazolinone Derivatives
Therapeutic Area | Compound Example | Target/Mechanism | Activity |
---|---|---|---|
Oncology (DLBCL) | N40 [2] | EZH2 inhibition | IC₅₀ = 0.32 nM (WT); 0.85 nM (Y641N) |
Neuroscience | Compound 5 [9] | Muscarinic M1 receptor agonism | pEC₅₀ = 8.3; >100× selectivity vs M2–M5 |
Anticocaine Agents | Compound 14 [4] | σ2 receptor antagonism (Ki = 0.66 nM) | Reduced cocaine convulsions (10 mg/kg, rodent) |
Receptor-Targeted Therapeutics
The scaffold’s adaptability across these targets underscores its significance in rational drug design.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7